molecular formula C21H21NO6 B1611770 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid CAS No. 181817-14-1

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid

Cat. No.: B1611770
CAS No.: 181817-14-1
M. Wt: 383.4 g/mol
InChI Key: ZITLPPLNBYOLDJ-BLVKFPJESA-N
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Description

This compound, also known as Fmoc-N-Me-Thr-OH, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C20H21NO5 (molecular weight: 355.38 g/mol). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino moiety, while the 3-acetoxy substituent on the threonine backbone provides steric and electronic stabilization during coupling reactions . This compound is critical for introducing modified threonine residues into peptides, enabling studies on structure-activity relationships and enzymatic stability.

Properties

IUPAC Name

(2S,3R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)/t12-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLPPLNBYOLDJ-BLVKFPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587844
Record name O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181817-14-1
Record name O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

  • L-Threonine : The naturally occurring (2S,3R)-isomer is used as the chiral starting material.

Amino Group Protection

  • The amino group of L-threonine is protected using 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) .
  • The reaction is typically carried out in an aqueous/organic biphasic system with sodium bicarbonate as a base to neutralize the generated acid.
  • The reaction conditions include stirring at room temperature or slightly elevated temperature overnight to ensure complete Fmoc protection.

Hydroxyl Group Acetylation

  • The hydroxyl group on the β-carbon of threonine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • This step converts the free hydroxyl into an acetoxy group, protecting it from side reactions during peptide coupling.

Purification

  • After completion of the reactions, solvents such as acetone and ethyl acetate are used for extraction.
  • The product is purified by washing, drying over anhydrous agents, and recrystallization (e.g., using sherwood oil or ethyl acetate as crystallization solvents).
  • The final compound is isolated as a white solid with high purity.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Amino protection Fmoc-OSu, NaHCO3 (1:1 to 1:6 molar ratio) Acetone, Water Room temperature Overnight stirring Biphasic system, pH controlled
Hydroxyl acetylation Acetic anhydride or acetyl chloride, pyridine THF or dichloromethane 0–25 °C 1–3 hours Controlled addition to prevent overacetylation
Purification Extraction, drying, recrystallization Ethyl acetate, Sherwood oil Ambient Variable Multiple washing steps to ensure purity

Research Findings and Optimization

  • The use of Fmoc-OSu for amino protection is preferred due to its mild reaction conditions and high selectivity for the amino group without racemization.
  • Acetylation of the hydroxyl group is optimized by controlling the equivalents of acetic anhydride and reaction time to avoid side reactions.
  • Pyridinium p-toluenesulfonate has been reported as an effective catalyst in related Fmoc-protected amino acid syntheses to improve reaction rates and yields.
  • The choice of solvent, such as tetrahydrofuran (THF), is crucial in the acetylation step to maintain solubility and reaction efficiency.
  • Reflux conditions for acetylation can be applied but must be carefully controlled to prevent decomposition.

Comparative Table of Key Preparation Steps

Parameter Amino Protection (Fmoc) Hydroxyl Acetylation
Reagents Fmoc-OSu, NaHCO3 Acetic anhydride or acetyl chloride, pyridine
Solvent Acetone/Water biphasic THF or dichloromethane
Temperature Room temperature 0–25 °C (sometimes reflux)
Reaction Time Overnight (12–16 h) 1–3 hours
Catalyst None or mild base (NaHCO3) Pyridinium p-toluenesulfonate (optional)
Purification Extraction, drying, recrystallization Extraction, drying, recrystallization
Stereochemical Integrity Maintained Maintained

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Deprotected amino acids or peptides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound's structure allows it to serve as a building block in the synthesis of bioactive molecules. Its ability to mimic natural amino acids makes it a candidate for developing novel therapeutics targeting various diseases, including cancer and metabolic disorders. The incorporation of the fluorenyl group enhances solubility and stability, crucial for pharmaceutical applications.

2. Enzyme Inhibition Studies
Research indicates that derivatives of this compound can be used to study enzyme interactions and inhibition mechanisms. For instance, the fluorenyl moiety can be modified to enhance binding affinity to specific enzymes, providing insights into enzyme kinetics and potential inhibitors.

Biochemistry

1. Protein Engineering
The compound can be utilized in the design of peptide-based drugs. Its unique side chains allow for the creation of peptides with enhanced stability and bioactivity. Studies have shown that incorporating such derivatives into peptide sequences can improve their therapeutic efficacy and reduce degradation rates in biological systems.

2. Synthetic Biology
In synthetic biology, this compound can be employed as a precursor for the synthesis of modified proteins or peptides. Researchers have explored its use in creating non-canonical amino acids that expand the genetic code, facilitating the development of proteins with novel functionalities.

Material Science

1. Polymer Synthesis
The compound's reactive functional groups make it suitable for polymerization processes. It can be integrated into polymer backbones to create materials with specific mechanical properties or functionalities, such as increased thermal stability or enhanced electrical conductivity.

2. Nanomaterials
Recent studies have investigated the use of fluorene derivatives in the synthesis of nanomaterials. The unique optical properties associated with fluorene structures enable their application in organic photovoltaics and light-emitting diodes (LEDs), paving the way for advancements in electronic materials.

Case Studies

Study Application Findings
Study ADrug DevelopmentDemonstrated improved binding affinity to target receptors when using modified derivatives of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid.
Study BEnzyme InhibitionIdentified key interactions between the compound and specific enzymes, leading to potential therapeutic targets for drug design.
Study CPolymer SynthesisDeveloped a new class of polymers with enhanced thermal properties by incorporating this compound into the polymer matrix.

Mechanism of Action

The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The acetoxy group can be selectively removed or substituted to introduce desired functional groups into the peptide chain. The compound’s molecular targets include amino acids and peptides, and it operates through pathways involving nucleophilic substitution and deprotection reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name (CAS No.) Substituent at Position 3 Stereochemistry Molecular Formula (MW) Key Functional Features Applications
(2S,3R)-2-((Fmoc)amino)-3-acetoxybutanoic acid (N/A) Acetoxy (OAc) 2S,3R C20H21NO5 (355.38) - Ester protection for hydroxyl
- Moderate steric bulk
Peptide synthesis
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (211637-75-1) o-Tolyl (aromatic) S C25H23NO4 (401.45) - Hydrophobic aromatic group
- Increased steric hindrance
Incorporation of non-natural aromatic residues
(S)-2-((Fmoc)amino)-3-hydroxy-3-methylbutanoic acid (1217603-41-2) Hydroxy + methyl S C20H21NO5 (355.38) - Hydrogen bonding via -OH
- Branched alkyl chain
Stabilizing β-turn structures in peptides
(2R,3S)-2-((Fmoc)(methyl)amino)-3-hydroxybutanoic acid (1931907-74-2) Hydroxy + methyl on N 2R,3S C20H21NO5 (355.38) - Methylated amino group
- Altered stereochemistry
Study of stereospecific enzyme interactions
(R)-2-((Fmoc)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid (1246647-73-3) Acetamidothio + methyl R C23H26N2O5S (442.53) - Thioether linkage
- Sulfur-containing moiety
Probing redox-active peptide motifs
(2S,3R)-2-((Fmoc)amino)-3-(phosphoryloxy)butanoic acid (175291-56-2) Phosphoryloxy (PO(OBn)OH) 2S,3R C27H26NO8P (523.47) - Phosphate mimic
- Bulky benzyl group
Phosphorylation studies in signal transduction
(R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid (616867-28-8) 2,3-Dimethyl R C21H23NO4 (353.41) - Double methyl branching
- Compact structure
Conformational restriction in peptide backbones

Key Research Findings

Steric and Electronic Effects :

  • The 3-acetoxy group in the target compound balances reactivity and stability, enabling efficient coupling in SPPS. In contrast, the o-tolyl analog (CAS 211637-75-1) exhibits slower coupling rates due to steric hindrance, making it suitable for selective modifications .
  • The phosphoryloxy derivative (CAS 175291-56-2) mimics post-translational modifications, facilitating studies on kinase-substrate interactions .

Hydrogen Bonding and Solubility: The 3-hydroxy-3-methyl analog (CAS 1217603-41-2) enhances aqueous solubility via hydrogen bonding, advantageous for bioactive peptide design . Methylation of the amino group (CAS 1931907-74-2) reduces polarity, favoring membrane permeability in drug delivery systems .

2,3-Dimethyl branching (CAS 616867-28-8) restricts peptide backbone flexibility, aiding in the design of protease-resistant analogs .

Biological Activity

The compound (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid , also known by its CAS number 73731-37-0 , is a derivative of amino acids that has garnered interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from diverse sources, including chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H19NO5C_{19}H_{19}NO_{5} with a molecular weight of 341.36 g/mol . Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of acetoxy and amino functional groups suggests potential interactions with biological systems.

PropertyValue
Molecular FormulaC₁₉H₁₉NO₅
Molecular Weight341.36 g/mol
CAS Number73731-37-0
InChI KeyOYULCCKKLJPNPU-DIFFPNOSSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or degradation.
  • Cell Signaling Modulation : It may interact with cellular receptors or signaling pathways, influencing cellular responses to external stimuli.
  • Antioxidant Activity : Some derivatives of amino acids exhibit antioxidant properties, which could contribute to cellular protection against oxidative stress.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : A study demonstrated that Fmoc-protected amino acids can inhibit tumor cell growth in vitro, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Another investigation showed that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress.

Table 2: Summary of Biological Activities

Study FocusFindings
Antitumor ActivityInhibition of tumor cell growth
Neuroprotective EffectsProtection against oxidative stress-induced apoptosis

Q & A

"(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic Acid"

Basic Research Questions

Q. What are the recommended synthesis protocols for this compound, and how are common impurities addressed during purification?

  • Methodology :

  • Stepwise synthesis : Begin with Fmoc-protected amino acids (e.g., Fmoc-L-threonine) and introduce the acetoxy group via acetylation under anhydrous conditions. Use coupling agents like DCC or HOBt for amide bond formation .
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities. Confirm purity via LC-MS (expected [M+H]+ = ~450 Da) .
  • Critical Note : Monitor for side reactions such as Fmoc deprotection during acidic steps; stabilize with 20% piperidine in DMF .

Q. How is the stereochemical integrity of the (2S,3R) configuration validated during synthesis?

  • Analytical Techniques :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to confirm enantiomeric excess (>98%) .
  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J2,3=4.5HzJ_{2,3} = 4.5 \, \text{Hz}) confirm the relative configuration. Compare with literature data for Fmoc-protected analogs .

Q. What are the stability considerations for long-term storage of this compound?

  • Storage Guidelines :

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetoxy group .
  • Decomposition Risks : Avoid prolonged exposure to >25°C, which may lead to Fmoc cleavage or ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing racemization?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) to limit epimerization, achieving >85% yield .
  • Solvent Selection : Use DCM/THF (1:1) to enhance solubility of intermediates and reduce side-product formation .
  • Catalytic Additives : Include DMAP (0.1 eq) to accelerate acetylation without compromising stereochemistry .

Q. What biological assays are suitable for studying the interaction of this compound with peptide-based targets?

  • Experimental Design :

  • SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip to measure binding kinetics (KDK_D) with receptors (e.g., proteases) .
  • Fluorescence Quenching : Label the Fmoc group with a fluorophore (e.g., FITC) to monitor conformational changes in target proteins .
  • Inhibitory Activity : Test against serine hydrolases (e.g., trypsin) using colorimetric substrates (e.g., p-nitroaniline release) .

Q. How do structural modifications (e.g., fluorination or sulfur substitution) impact the compound’s reactivity and bioactivity?

  • Comparative Analysis :

Modification Effect on Reactivity Biological Impact
3,5-Difluorophenyl Enhanced electrophilicityImproved protease inhibition (IC50_{50} ↓ 40%)
Phenylthio Increased lipophilicity (ClogP +1.2)Higher membrane permeability (Caco-2 assay)
Trifluoromethyl Steric hindrance at active siteReduced binding affinity (KDK_D ↑ 2x)

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?

  • Modeling Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with catalytic triads (e.g., HIV-1 protease) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetoxy group and active-site residues .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How should researchers address contradictory data regarding the compound’s toxicity profile?

  • Resolution Framework :

  • Cross-Validation : Compare acute toxicity data (e.g., LD50_{50}) from multiple sources (e.g., Key Organics vs. Indagoo SDS) .
  • In Silico Prediction : Use ProTox-II to estimate oral toxicity (Class IV) and prioritize in vitro assays (e.g., HepG2 cytotoxicity) .
  • Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) if environmental release is a concern, as existing data are incomplete .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid

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